molecular formula C24H22N4O5 B2768909 EP2 receptor antagonist-1 CAS No. 848920-08-1

EP2 receptor antagonist-1

Cat. No.: B2768909
CAS No.: 848920-08-1
M. Wt: 446.463
InChI Key: OHXALKVNKANGKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EP2 receptor antagonist-1 is a potent and selective antagonist of the prostaglandin E2 receptor subtype EP2. This compound has gained significant attention due to its potential therapeutic applications in treating various inflammatory and neurodegenerative diseases. The EP2 receptor is a G-protein-coupled receptor that mediates several physiological and pathological processes, including inflammation, neuroprotection, and cancer progression .

Preparation Methods

The synthesis of EP2 receptor antagonist-1 involves several steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

EP2 receptor antagonist-1 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

EP2 receptor antagonist-1 has a wide range of scientific research applications, including:

Properties

IUPAC Name

oxolan-2-ylmethyl 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5/c25-22-20(24(29)33-13-15-4-3-9-30-15)21-23(27-17-6-2-1-5-16(17)26-21)28(22)14-7-8-18-19(12-14)32-11-10-31-18/h1-2,5-8,12,15H,3-4,9-11,13,25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXALKVNKANGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC6=C(C=C5)OCCO6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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